molecular formula C21H26N2S B5709222 4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

Cat. No.: B5709222
M. Wt: 338.5 g/mol
InChI Key: SORYSVWDJVTNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 3,4-dimethylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable thiocarbonyl compound under acidic or basic conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts can significantly influence the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimizing reaction parameters and using efficient purification techniques such as recrystallization or chromatography are crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-BENZYL-N-(3,4-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE include other pyridine derivatives with different substituents on the aromatic ring or variations in the thiocarbonyl group. Examples include:

  • 4-BENZYL-N-(2,3-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
  • 4-BENZYL-N-(3,4-DIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and dimethylphenyl groups

Properties

IUPAC Name

4-benzyl-N-(3,4-dimethylphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2S/c1-16-8-9-20(14-17(16)2)22-21(24)23-12-10-19(11-13-23)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORYSVWDJVTNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.